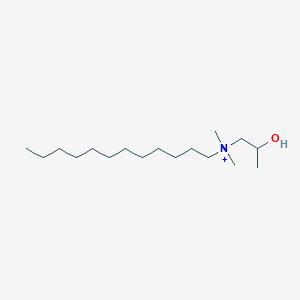

1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ドデカンアミニウム, N-(2-ヒドロキシプロピル)-N,N-ジメチル- は第四級アンモニウム化合物です。その界面活性剤としての性質で知られており、さまざまな産業および科学分野で有用です。この化合物は、長い疎水性ドデシル鎖と親水性の第四級アンモニウムヘッド基を特徴とし、水相と油相の両方と相互作用することができます。

準備方法

合成経路と反応条件

1-ドデカンアミニウム, N-(2-ヒドロキシプロピル)-N,N-ジメチル- の合成は、通常、第三級アミンをアルキルハロゲン化物で四級化する反応によって行われます。一般的な方法の1つは、N,N-ジメチル-1-ドデカンアミンと2-クロロプロパノールを塩基性条件下で反応させることです。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で、反応を促進するために高温で行われます。

工業生産方法

工業現場では、この化合物の生産は、品質と収量を安定させるために連続フロー反応器を使用して規模が拡大されます。このプロセスは、同じ基本的な反応を伴いますが、混合、加熱、精製に自動システムを使用するなど、大規模生産用に最適化されています。

化学反応の分析

反応の種類

1-ドデカンアミニウム, N-(2-ヒドロキシプロピル)-N,N-ジメチル- は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてカルボニル基を形成することができます。

還元: 第四級アンモニウム基は、一般的には還元に抵抗性です。

置換: ヒドロキシル基は求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

置換: ハロゲン化物またはアルコキシドなどの求核剤は、塩基性条件下でヒドロキシル基と反応することができます。

生成される主な生成物

酸化: 主な生成物は、対応するケトンまたはアルデヒドです。

置換: 主な生成物は、ヒドロキシル基が別の官能基に置き換わる置換誘導体です。

科学研究アプリケーション

1-ドデカンアミニウム, N-(2-ヒドロキシプロピル)-N,N-ジメチル- は、科学研究で幅広い用途があります。

化学: 乳化液や分散液を安定化するために、さまざまな化学反応で界面活性剤として使用されます。

生物学: 細胞培養や分子生物学で、核酸を細胞に導入するためのトランスフェクション剤として使用されます。

医学: 抗菌活性と薬物送達システムにおける潜在的な用途について調査されています。

産業: その界面活性剤としての性質から、パーソナルケア製品、洗剤、柔軟剤の配合に使用されています。

科学的研究の応用

1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

Biology: Employed in cell culture and molecular biology as a transfection agent to introduce nucleic acids into cells.

Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.

作用機序

1-ドデカンアミニウム, N-(2-ヒドロキシプロピル)-N,N-ジメチル- の作用機序は、主に、脂質膜を破壊する能力に基づいています。疎水性ドデシル鎖は脂質二重層に挿入されますが、親水性の第四級アンモニウムヘッドは水性環境と相互作用するため、膜の不安定化につながります。この特性は、細菌の細胞膜を破壊し、細胞溶解と死をもたらすことができるため、特に抗菌用途で役立ちます。

類似の化合物との比較

類似の化合物

- 1-ドデカンアミニウム, N,N-ジドデシル-N-(2-ヒドロキシプロピル)-

- 1-ドデカンアミニウム, N-ドデシル-N-[3-(ドデシルオキシ)-2-ヒドロキシプロピル]-

独自性

1-ドデカンアミニウム, N-(2-ヒドロキシプロピル)-N,N-ジメチル- は、ドデシル鎖とヒドロキシプロピル基の特定の組み合わせにより、疎水性と親水性のバランスを提供するため、ユニークです。これは、ヒドロキシプロピル基が不足しているか、アルキル鎖の長さが異なる他の類似の化合物と比較して、界面活性剤や抗菌剤として特に効果的です。

類似化合物との比較

Similar Compounds

- 1-Dodecanaminium, N,N-didodecyl-N-(2-hydroxypropyl)-

- 1-Dodecanaminium, N-dodecyl-N-[3-(dodecyloxy)-2-hydroxypropyl]-

Uniqueness

1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is unique due to its specific combination of a dodecyl chain and a hydroxypropyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other similar compounds that may lack the hydroxypropyl group or have different alkyl chain lengths.

特性

CAS番号 |

149228-27-3 |

|---|---|

分子式 |

C17H38NO+ |

分子量 |

272.5 g/mol |

IUPAC名 |

dodecyl-(2-hydroxypropyl)-dimethylazanium |

InChI |

InChI=1S/C17H38NO/c1-5-6-7-8-9-10-11-12-13-14-15-18(3,4)16-17(2)19/h17,19H,5-16H2,1-4H3/q+1 |

InChIキー |

SDAMFUVRUIHGCU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)

![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)

![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)

![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)

![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)